

(R)-3-Hydroxytetradecanoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-3-hydroxytetradecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, relevant biological pathways, and detailed experimental protocols for the study of **(R)-3-hydroxytetradecanoyl-CoA**. This molecule is a key intermediate in fatty acid metabolism and understanding its characteristics is crucial for research in metabolic diseases and drug development.

Physicochemical Properties

Precise experimental physicochemical data for **(R)-3-hydroxytetradecanoyl-CoA** is limited in publicly available literature. The following tables summarize computed data for the closely related (S)-3-hydroxytetradecanoyl-CoA, which are expected to be identical for the (R)-enantiomer in terms of non-chiral properties, and predicted values.

Identifier	Value	Source
Molecular Formula	C35H62N7O18P3S	PubChem[1]
Molecular Weight	993.9 g/mol	PubChem[1]
IUPAC Name	S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propylamino]ethyl] (3R)-3-hydroxytetradecanethioate	PubChem

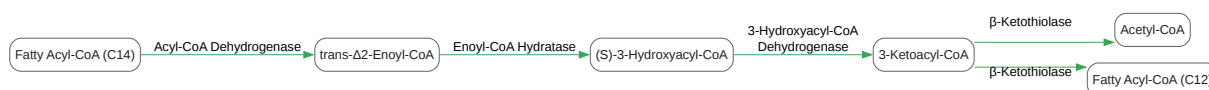
Property	Value	Type	Source
Physical Description	Solid	Experimental (for (S)-enantiomer)	PubChem[1]
Water Solubility	2.33 g/L	Predicted	FooDB[2]
logP	-2.6	Predicted	FooDB[2]
pKa (Strongest Acidic)	0.83	Predicted	FooDB[2]
pKa (Strongest Basic)	4.95	Predicted	FooDB[2]
Melting Point	Not Available	-	FooDB[2]
Boiling Point	Not Available	-	FooDB[2]

Biological Signaling Pathways

(R)-3-Hydroxytetradecanoyl-CoA is a crucial intermediate in two major metabolic pathways: mitochondrial beta-oxidation of long-chain fatty acids and fatty acid elongation.

Mitochondrial Beta-Oxidation of a Saturated Fatty Acid

This pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

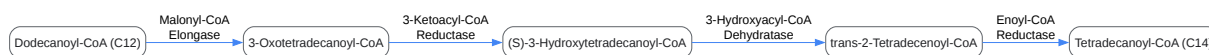


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Mitochondrial Beta-Oxidation Pathway

Fatty Acid Elongation in Mitochondria

This pathway is responsible for the synthesis of longer-chain fatty acids from shorter precursors. (S)-3-Hydroxytetradecanoyl-CoA is an intermediate in the synthesis of hexadecanoic acid (palmitic acid)[2].



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Fatty Acid Elongation Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **(R)-3-hydroxytetradecanoyl-CoA**, compiled from established protocols for long-chain acyl-CoAs.

Synthesis of (R)-3-Hydroxytetradecanoyl-CoA

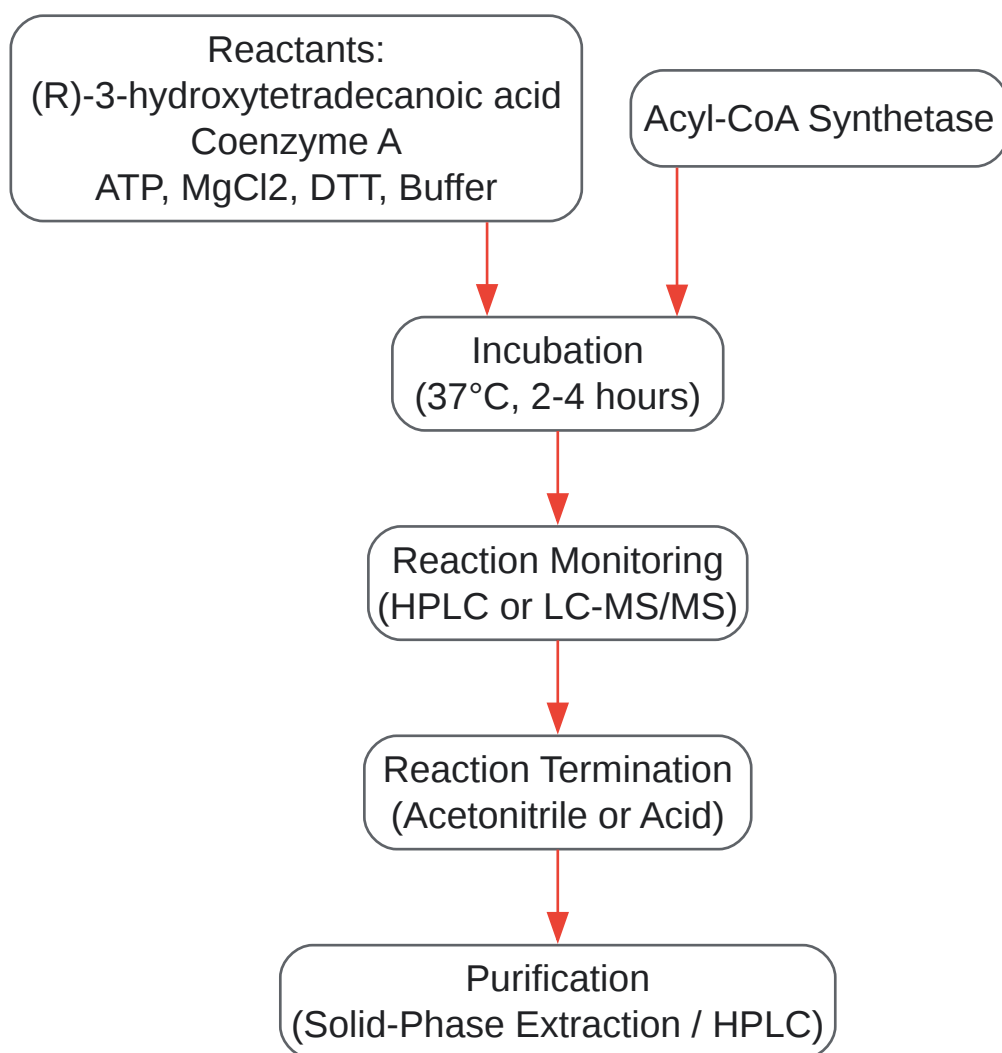
A plausible chemo-enzymatic synthesis approach can be adapted from methods used for other 3-hydroxyacyl-CoAs[3].

Materials:

- (R)-3-hydroxytetradecanoic acid
- Coenzyme A (CoA)
- Acyl-CoA synthetase (e.g., from *Pseudomonas* sp.)
- ATP
- MgCl₂
- Tris-HCl buffer (pH 7.5)
- Dithiothreitol (DTT)

Protocol:

- Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, and 0.5 mM Coenzyme A.
- Add (R)-3-hydroxytetradecanoic acid to a final concentration of 0.2 mM.
- Initiate the reaction by adding a suitable amount of a long-chain acyl-CoA synthetase.
- Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
- Monitor the reaction progress by HPLC or LC-MS/MS.
- Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture.



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Chemo-enzymatic Synthesis Workflow

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized **(R)-3-hydroxytetradecanoyl-CoA** can be achieved using reversed-phase HPLC.

Instrumentation and Columns:

- HPLC system with a UV detector (260 nm)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

- Solvent A: 100 mM potassium phosphate buffer, pH 5.5
- Solvent B: Acetonitrile

Protocol:

- Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
- Inject the reaction mixture onto the column.
- Elute the compounds using a linear gradient from 5% to 95% Solvent B over 40 minutes.
- Maintain the flow rate at 1.0 mL/min.
- Monitor the eluent at 260 nm to detect the adenine moiety of Coenzyme A.
- Collect the fraction corresponding to the **(R)-3-hydroxytetradecanoyl-CoA** peak.
- Lyophilize the collected fraction to obtain the purified product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and specific quantification of **(R)-3-hydroxytetradecanoyl-CoA** in biological samples.

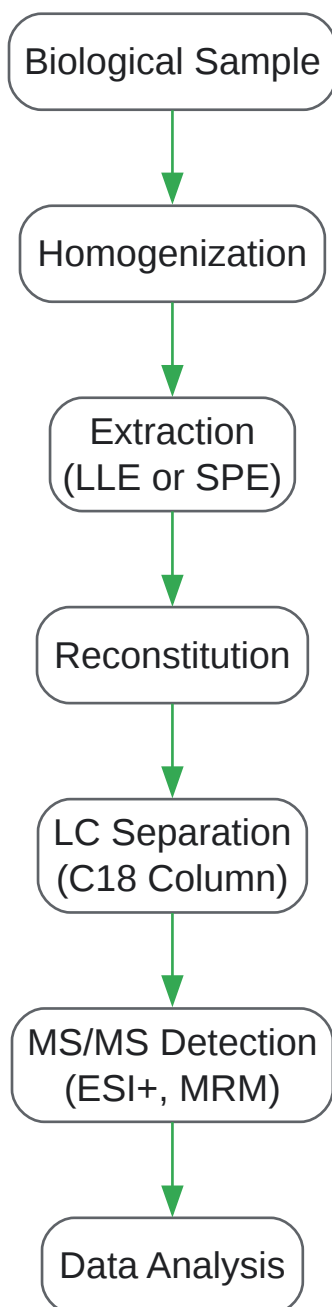
Sample Preparation:

- Homogenize tissue samples in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
- Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).
- Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.

- Evaporate the solvent and reconstitute the sample in the initial mobile phase.

LC-MS/MS Parameters:

- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes
- Flow Rate: 0.3-0.4 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transition: Monitor the transition from the precursor ion $[M+H]^+$ of **(R)-3-hydroxytetradecanoyl-CoA** to a specific product ion (e.g., the neutral loss of the phosphopantetheine moiety).



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LC-MS/MS Analysis Workflow

This guide provides a foundational understanding of **(R)-3-hydroxytetradecanoyl-CoA**. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available instrumentation.

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References

- 1. (S)-3-Hydroxytetradecanoyl-CoA. | C₃₅H₆₂N₇O₁₈P₃S | CID 440602 - PubChem [pubchem.ncbi.nlm.nih.gov]
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